molecular formula C19H18N2O2S B2753067 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034433-43-5

2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2753067
CAS No.: 2034433-43-5
M. Wt: 338.43
InChI Key: TZPVJORVEAAVMG-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a complex structure with a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an imine intermediate.

    Thiophenyl-Pyridinyl Intermediate: The thiophen-2-yl-pyridin-3-yl moiety is synthesized through a series of reactions involving thiophene and pyridine derivatives.

    Coupling Reaction: The imine intermediate is then coupled with the thiophenyl-pyridinyl intermediate under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The nitro group, if present, can be reduced to an amine, which may be further functionalized.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: shares similarities with other acetamide derivatives, such as N-(2-pyridylmethyl)-2-(3-methoxyphenyl)acetamide and N-(2-thiophenylmethyl)-2-(3-methoxyphenyl)acetamide.

    Thiophenyl-pyridinyl derivatives: Compounds like 2-(thiophen-2-yl)pyridine and its derivatives exhibit similar structural motifs and reactivity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-7-2-5-14(11-16)12-18(22)21-13-15-6-3-9-20-19(15)17-8-4-10-24-17/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVJORVEAAVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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